molecular formula C13H17NO2 B2784238 1-(Dimethylamino)-4-phenoxypent-1-en-3-one CAS No. 338976-01-5

1-(Dimethylamino)-4-phenoxypent-1-en-3-one

Cat. No. B2784238
CAS RN: 338976-01-5
M. Wt: 219.284
InChI Key: LBVHCCRCTWKYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(Dimethylamino)-4-phenoxypent-1-en-3-one” is a complex organic molecule. It likely contains a pentene (five-carbon alkene) backbone with a phenol (aromatic ring with a hydroxyl group) and a dimethylamino group attached .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution, Michael addition, or condensation .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the phenol and dimethylamino groups, as well as the alkene backbone .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of polar groups (like the dimethylamino and phenol groups) could impact its solubility, while the alkene backbone could influence its reactivity .

Mechanism of Action

1-(Dimethylamino)-4-phenoxypent-1-en-3-one is a highly reactive compound and is used as a catalyst in various reactions. It acts as a Lewis acid and can activate a variety of substrates, such as amines, alcohols, and carboxylic acids. It can also activate aldehydes and ketones, and can be used in the synthesis of polymers, polyesters, and polyamides.
Biochemical and Physiological Effects
This compound is a highly reactive compound and is used in a variety of synthetic organic chemistry applications. However, it is not known to have any biochemical or physiological effects on humans or other organisms.

Advantages and Limitations for Lab Experiments

1-(Dimethylamino)-4-phenoxypent-1-en-3-one is a highly reactive compound and is used in a variety of synthetic organic chemistry applications. Its advantages include its high reactivity and its ability to activate a variety of substrates. Its limitations include its potential for forming explosive compounds and its potential for forming hazardous byproducts.

Future Directions

There are a variety of potential future directions for the use of 1-(Dimethylamino)-4-phenoxypent-1-en-3-one. These include its use as a catalyst in the synthesis of pharmaceuticals, dyes, and pigments; its use as a reagent in organic synthesis; its use in the synthesis of polymers, polyesters, and polyamides; and its use in the synthesis of other organic compounds. Additionally, further research into the potential biochemical and physiological effects of this compound may be beneficial.

Synthesis Methods

1-(Dimethylamino)-4-phenoxypent-1-en-3-one can be synthesized via a variety of methods. The most common method is by the reaction of dimethylamine and phenoxypent-1-en-3-one in the presence of an acid catalyst. This reaction produces this compound and dimethylaminopropionic acid as byproducts. The reaction can be carried out in either aqueous or organic solvents.

Scientific Research Applications

1-(Dimethylamino)-4-phenoxypent-1-en-3-one is used as a reagent in organic synthesis and is also used as a catalyst in various reactions. It is a highly reactive compound and is used in a variety of synthetic organic chemistry applications, such as the synthesis of polymers, polyesters, and polyamides. It is also used in the synthesis of pharmaceuticals, dyes, and pigments.

Safety and Hazards

As with any chemical compound, handling “1-(Dimethylamino)-4-phenoxypent-1-en-3-one” would require appropriate safety measures. This could include wearing protective clothing and working in a well-ventilated area .

properties

IUPAC Name

1-(dimethylamino)-4-phenoxypent-1-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-11(13(15)9-10-14(2)3)16-12-7-5-4-6-8-12/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVHCCRCTWKYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C=CN(C)C)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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